molecular formula C8H6NO6- B153993 Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate CAS No. 129423-12-7

Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate

Cat. No.: B153993
CAS No.: 129423-12-7
M. Wt: 213.14 g/mol
InChI Key: XZXFAPQSXYMZJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified using methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with oxirane (ethylene oxide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Oxidized nitrofuran derivatives.

    Reduction: Amino derivatives of the nitrofuran ring.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This makes it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxirane moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

129423-12-7

Molecular Formula

C8H6NO6-

Molecular Weight

213.14 g/mol

IUPAC Name

oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2

InChI Key

XZXFAPQSXYMZJL-UHFFFAOYSA-M

SMILES

C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-]

Synonyms

2,3-epoxypropyl-5-nitrofuran-2-carboxylate
RB 88706
RB-88706

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.